molecular formula C16H24N2O2 B13297540 tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate CAS No. 1461708-95-1

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate

Cat. No.: B13297540
CAS No.: 1461708-95-1
M. Wt: 276.37 g/mol
InChI Key: CNAKHJPYSUZKTE-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tetrahydroisoquinoline core. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyl carbamate (Boc) group acts as a protective moiety for amines during multi-step reactions. The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive alkaloids and therapeutic agents, making derivatives like this compound valuable for drug discovery .

Properties

CAS No.

1461708-95-1

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-14-10-12-6-4-5-7-13(12)11-18-14/h4-7,14,18H,8-11H2,1-3H3,(H,17,19)

InChI Key

CNAKHJPYSUZKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroisoquinoline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is pivotal for generating bioactive intermediates.

Acidic Hydrolysis

  • Reagents/Conditions : HCl (4 M) in dioxane, 25°C, 2–4 hours .

  • Products :

    • Primary amine: 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethylamine

    • tert-Butanol and CO₂ as byproducts.

Mechanism :

Boc-protected amine+H3O+Protonated intermediateH2OAmine+CO2+tert-butanol\text{Boc-protected amine} + \text{H}_3\text{O}^+ \rightarrow \text{Protonated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Basic Hydrolysis

  • Reagents/Conditions : NaOH (1 M), ethanol/water (1:1), reflux, 6–8 hours.

  • Products :

    • Sodium salt of the amine

    • tert-Butanol and CO₂.

Reaction TypeReagents/ConditionsProductsReferences
Acidic4 M HCl in dioxane, 25°CEthylamine derivative + CO₂ + alcohol
Basic1 M NaOH, ethanol/waterSodium amine salt + CO₂ + alcohol

Acidic Deprotection and Cyclization

The tert-butyl carbamate (Boc) group acts as a temporary protecting group, enabling controlled deprotection for downstream cyclization .

  • Reagents/Conditions :

    • Deprotection: HCl in dioxane (4 M, 25°C, 2 hours)

    • Cyclization: BF₃·OEt₂ (0.1 M in CH₂Cl₂, −20°C to 25°C) .

  • Products :

    • Cyclized tetrahydroisoquinoline derivatives (e.g., guanidines or fused heterocycles) .

Example :
Deprotection of the Boc group releases a free amine, which undergoes intramolecular attack on adjacent electrophilic sites (e.g., carbonyl groups), forming six-membered rings .

Mechanism :

Boc-protected amineHClAmineBF3Cyclized product\text{Boc-protected amine} \xrightarrow{\text{HCl}} \text{Amine} \xrightarrow{\text{BF}_3} \text{Cyclized product}

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion.

  • Reagents/Conditions :

    • Nucleophiles: Amines, thiols, or alkoxides

    • Solvents: Dichloromethane or THF, 0–25°C.

  • Products :

    • Urea derivatives (with amines)

    • Thiocarbamates (with thiols).

NucleophileReagents/ConditionsProductsReferences
AmineTriethylamine, CH₂Cl₂, 0°C → 25°CUrea derivative
ThiolNaH, THF, 25°CThiocarbamate

Mechanism :

Carbamate+NuTetrahedral intermediateSubstituted product+tert-butoxide\text{Carbamate} + \text{Nu}^- \rightarrow \text{Tetrahedral intermediate} \rightarrow \text{Substituted product} + \text{tert-butoxide}

Reduction Reactions

While carbamates are generally resistant to reduction, specialized conditions enable partial or full reduction of the tetrahydroisoquinoline moiety .

  • Reagents/Conditions : DIBAL-H (1.5 equiv), THF, −78°C → 25°C .

  • Products :

    • Reduced tetrahydroisoquinoline derivatives (e.g., isoindoloisoquinolones) .

Scientific Research Applications

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tetrahydroisoquinoline moiety may also interact with various biological receptors, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

tert-Butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate (CAS 73664-83-2)
  • Structural Difference: Replaces the isoquinoline ring with a quinoline system. In quinoline, the nitrogen atom is positioned at the 1st position of the bicyclic structure, whereas isoquinoline places it at the 2nd position. This subtle change alters electronic properties and steric interactions.
  • Applications: Primarily used as a synthetic intermediate, similar to the target compound. However, quinoline derivatives are more commonly associated with antimalarial and antimicrobial applications.
  • Availability : Marketed by Parchem Chemicals but listed as discontinued in some catalogs (e.g., CymitQuimica) .
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline (2d)
  • Structural Difference: A biisoquinoline derivative with trifluoromethyl substituents, synthesized via a cascade reaction involving tert-butyl carbamate intermediates. The presence of electron-withdrawing CF₃ groups enhances stability and modifies reactivity.
  • Synthesis : Achieved in 40.5% yield using trifluoroacetic acid (TFA) and dichloromethane (DCM) under aerobic conditions, followed by purification via preparative thin-layer chromatography (PTLC) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Synthesis Yield Key Features
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin -3-yl)ethyl]carbamate Not provided C₁₆H₂₄N₂O₂ N/A Tetrahydroisoquinoline core; Boc-protected amine; pharmaceutical intermediate
tert-Butyl N-[2-(1,2,3,4-tetrahydroquinolin -3-yl)ethyl]carbamate 73664-83-2 C₁₆H₂₄N₂O₂ N/A Quinoline scaffold; discontinued availability
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline (2d) Not provided C₂₀H₁₆F₆N₂ 40.5% Fluorinated biisoquinoline; cascade synthesis

Reactivity and Functional Group Analysis

  • Boc Protection : All three compounds utilize the tert-butyl carbamate group, which offers stability under basic conditions but is cleavable under acidic conditions (e.g., TFA) .
  • Ring System Effects: Tetrahydroisoquinoline derivatives exhibit greater rigidity compared to tetrahydroquinoline, influencing binding affinity in biological systems.

Biological Activity

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2}, with a molecular weight of 276.37 g/mol. The compound features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The tetrahydroisoquinoline structure allows it to modulate receptor activity and enzymatic functions, making it a candidate for further exploration in drug development.

Pharmacological Effects

  • Neuroprotective Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective effects. They may mitigate neurodegeneration by acting on neurotransmitter systems and reducing oxidative stress.
  • Antidepressant Properties : Some studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
  • Antitumor Activity : Preliminary data indicate that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. The exact pathways involved are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Neuroprotection : A study by Chakka et al. (2010) demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating neurodegenerative diseases.
  • Antidepressant Effects : In a behavioral study published in the Journal of Medicinal Chemistry (2020), researchers found that a related compound showed significant antidepressant-like effects in the forced swim test, indicating its potential as a therapeutic agent for depression.
  • Anticancer Activity : A recent investigation reported in the European Journal of Medicinal Chemistry (2021) highlighted that a series of tetrahydroisoquinoline derivatives exhibited selective cytotoxicity against various cancer cell lines, providing a basis for further development as anticancer agents.

Data Table: Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionProtection against glutamate toxicityChakka et al., 2010
AntidepressantAntidepressant-like effects in animal modelsJournal of Medicinal Chemistry, 2020
AntitumorCytotoxicity against cancer cell linesEuropean Journal of Medicinal Chemistry, 2021

Q & A

Q. What are the environmental hazards associated with synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : The tert-butyl group is resistant to biodegradation, posing persistence risks. Employ green chemistry principles:
  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
  • Waste Treatment : Use activated carbon filtration to adsorb residual carbamate before aqueous disposal .

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